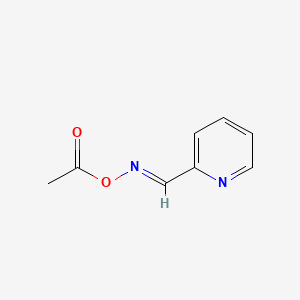
2-Pyridinecarboxaldehyde, O-acetyloxime, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Pyridinecarbaldehyde O-acetyl oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be various organic groups. This compound is particularly interesting due to its applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-2-Pyridinecarbaldehyde O-acetyl oxime can be synthesized through the reaction of 2-pyridinecarbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or methanolic solution and is followed by acetylation using acetic anhydride .
Industrial Production Methods
Industrial production methods for oxime compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-2-Pyridinecarbaldehyde O-acetyl oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions typically yield amines.
Substitution: The oxime group can participate in substitution reactions, forming various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and acyl halides for substitution reactions .
Major Products
The major products formed from these reactions include nitrile oxides, amines, and various substituted oxime derivatives .
Scientific Research Applications
(E)-2-Pyridinecarbaldehyde O-acetyl oxime has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-2-Pyridinecarbaldehyde O-acetyl oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, oxime compounds can generate nitric oxide, which has various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzaldoxime: Similar in structure but derived from benzaldehyde.
Acetaldoxime: Derived from acetaldehyde and used in similar applications.
Cyclohexanone oxime: Used in the production of nylon-6.
Uniqueness
(E)-2-Pyridinecarbaldehyde O-acetyl oxime is unique due to its pyridine ring, which imparts distinct chemical properties and reactivity compared to other oximes. This uniqueness makes it valuable in specific applications such as coordination chemistry and the synthesis of heterocyclic compounds .
Properties
CAS No. |
19433-10-4 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
[(E)-pyridin-2-ylmethylideneamino] acetate |
InChI |
InChI=1S/C8H8N2O2/c1-7(11)12-10-6-8-4-2-3-5-9-8/h2-6H,1H3/b10-6+ |
InChI Key |
LYEMTBDCPVQOKS-UXBLZVDNSA-N |
Isomeric SMILES |
CC(=O)O/N=C/C1=CC=CC=N1 |
Canonical SMILES |
CC(=O)ON=CC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


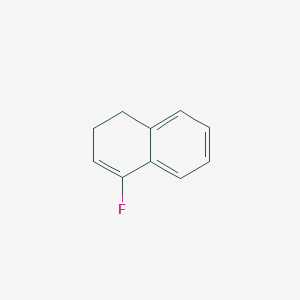
![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)
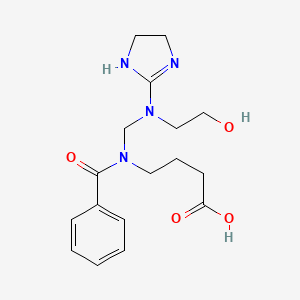


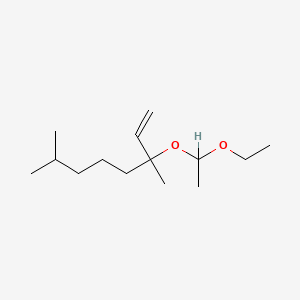
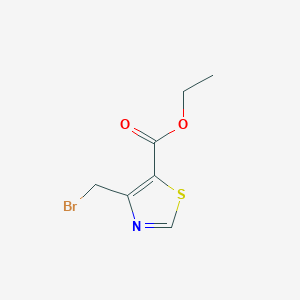


![8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane](/img/structure/B13789835.png)
![2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine](/img/structure/B13789843.png)
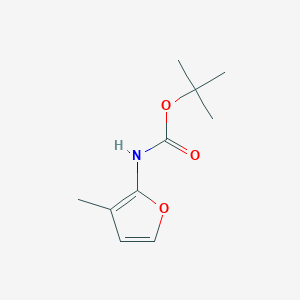
![5H-[1,2,3]Triazolo[4,5-D]pyrimidine](/img/structure/B13789857.png)
![2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13789861.png)
